molecular formula C5H9FO B6229686 rac-[(1r,3r)-3-fluorocyclobutyl]methanol CAS No. 1801545-38-9

rac-[(1r,3r)-3-fluorocyclobutyl]methanol

Cat. No.: B6229686
CAS No.: 1801545-38-9
M. Wt: 104.1
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Description

rac-[(1r,3r)-3-fluorocyclobutyl]methanol is a fluorinated cyclobutane derivative featuring a hydroxylmethyl group and a fluorine atom in a trans-1,3 configuration on the cyclobutane ring. The cyclobutane scaffold introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclohexane) cycloalkanes, balancing reactivity and stability. Fluorination at the 3-position enhances electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly for optimizing pharmacokinetic profiles in drug candidates.

Properties

CAS No.

1801545-38-9

Molecular Formula

C5H9FO

Molecular Weight

104.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves several steps. One common method includes the use of cyclobutyl intermediates, which are fluorinated and subsequently converted to the desired methanol derivative. The reaction conditions typically involve the use of fluorinating agents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Rac-[(1r,3r)-3-fluorocyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and metabolic pathways. In medicine, rac-[(1r,3r)-3-fluorocyclobutyl]methanol is being investigated for its potential therapeutic properties, including its role as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1r,3r)-3-fluorocyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of rac-[(1r,3r)-3-fluorocyclobutyl]methanol with structurally related fluorinated cycloalkane derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Ring Size Substituents Molecular Formula Key Features Reference
This compound 4-membered 3-F, CH2OH C5H9FO Moderate ring strain; trans-1,3 fluorination enhances stereoelectronic effects [19]
(3,3-Difluoro-1-methylcyclobutyl)methanol 4-membered 3,3-diF, 1-CH3, CH2OH C6H10F2O Increased steric bulk and lipophilicity due to methyl and difluoro groups [12]
rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol 3-membered 2-CH2F, CH2OH C5H9FO High ring strain; fluoromethyl group enhances metabolic stability [14]
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol 3-membered 2-CF3, CH2OH C5H7F3O Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects [17]
trans-(4-Trifluoromethylcyclohexyl)methanol 6-membered 4-CF3, CH2OH C8H13F3O Low ring strain; CF3 group improves bioavailability [19]

Physicochemical Properties

  • LogP: this compound: Estimated ~0.5 (similar to cyclopropane analogs with single F/CH2OH). (3,3-Difluoro-1-methylcyclobutyl)methanol: Higher LogP (~1.2) due to methyl and difluoro groups . rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol: LogP = 0.08, reflecting moderate hydrophilicity . rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol: LogP = 0.83, driven by the CF3 group .
  • Polar Surface Area (PSA) :

    • All compounds share a PSA of ~20 Ų due to the hydroxyl group, suggesting similar membrane permeability .
  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, enhancing solubility and target interactions. Fluorine may act as a weak hydrogen bond acceptor .

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